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This guide provides an objective comparison of the T-cell activation capabilities of BI-1910, an

agonistic anti-TNFR2 monoclonal antibody. The performance of BI-1910 is evaluated against

its primary alternative from the same developer, BI-1808, a ligand-blocking anti-TNFR2

antibody. This comparison is supported by available preclinical and clinical data, with a focus

on the functional assays employed to validate the mechanism of action of these therapeutics.

While the development of BI-1910 is currently paused, the data from its initial studies provide

valuable insights into the therapeutic potential of TNFR2 agonism.[1][2]

Mechanism of Action: Two Approaches to Targeting
TNFR2
BI-1910 and BI-1808 represent two distinct strategies for modulating the tumor necrosis factor

receptor 2 (TNFR2) pathway for cancer immunotherapy.

BI-1910: The Agonist. As an agonistic antibody, BI-1910 is designed to mimic the natural

ligand of TNFR2, tumor necrosis factor (TNF), thereby stimulating the receptor and

promoting downstream signaling.[3][4][5][6] This co-stimulatory signal enhances the

activation and proliferation of CD4+ and CD8+ T-cells, crucial for an effective anti-tumor

immune response.[3][4][5][6]
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BI-1808: The Ligand Blocker. In contrast, BI-1808 is a ligand-blocking antibody. Its primary

mechanism is to prevent TNF-α from binding to TNFR2.[7][8] This action is thought to lead to

the depletion of regulatory T-cells (Tregs), which often express high levels of TNFR2 in the

tumor microenvironment and suppress anti-tumor immunity. By depleting Tregs, BI-1808

aims to unleash the activity of effector T-cells.[7][8]

BI-1910 (Agonist)

BI-1808 (Ligand Blocker)

BI-1910 TNFR2 Binds & Activates
CD4+ & CD8+

T-Cell Activation &
Proliferation

 Co-stimulatory
Signal

BI-1808

TNFR2

 Blocks

Treg Depletion Leads to

TNF-α  Binding

Increased Effector
T-Cell Activity

Click to download full resolution via product page

Fig. 1: Mechanisms of Action for BI-1910 and BI-1808.

Comparative Analysis of T-Cell Activation
Clinical data from Phase 1 studies of BI-1910 and BI-1808 have demonstrated their ability to

modulate T-cell populations, consistent with their proposed mechanisms of action. The

following tables summarize the key findings from functional assays.

BI-1910: Evidence of T-Cell Activation and Proliferation
The Phase 1 clinical trial of BI-1910 (NCT06205706) in patients with advanced solid tumors

showed clear signs of T-cell activation, which correlated with disease control.[1][2]
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Functional Assay T-Cell Population Key Findings
Quantitative Data
(as reported)

T-Cell Proliferation Memory CD8+ T-Cells

Continued increase

with repeat dosing.

Higher levels

correlated with

prolonged disease

control (>6 months).

Fold change from

baseline over time.

Memory CD4+ T-Cells

Expansion observed

in all patients, with

higher increases in

those with disease

control. Effect was

strongest after the first

dose.

Fold change from

baseline over time.

T-Cell Activation Memory CD4+ T-Cells

Stronger activation

observed in patients

with long-term stable

disease.

Upregulation of 4-1BB

and PD-1.

Memory CD8+ T-Cells

Increase in activation

markers over time in

patients with long-

term stable disease.

Upregulation of 4-1BB

and PD-1.

BI-1808: Treg Depletion and Effector T-Cell Activation
Data from a Phase 1/2a clinical trial of BI-1808 (NCT04752826) in patients with advanced

malignancies also indicated successful immune modulation.
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Functional Assay T-Cell Population Key Findings
Quantitative Data
(as reported)

Regulatory T-Cell

Modulation

Regulatory T-Cells

(Tregs)

Significant depletion

of Tregs.

Substantial reduction

compared to baseline.

Effector T-Cell

Modulation
CD8+ T-Cells

Clear signs of

activation in

responding patients.

Increased intratumoral

CD8+/Treg ratio.

Experimental Protocols for Key Functional Assays
The validation of BI-1910 and BI-1808's effects on T-cells relies on a suite of established

functional assays. Below are detailed methodologies for the key experiments cited.

T-Cell Proliferation Assays (e.g., Ki-67 Staining)
These assays measure the increase in the number of T-cells following stimulation. The

expression of the nuclear protein Ki-67 is a hallmark of proliferating cells.
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Fig. 2: Workflow for a T-Cell Proliferation Assay.

Protocol:

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood

samples using density gradient centrifugation. For tumor-infiltrating lymphocytes (TILs),

single-cell suspensions are prepared from tumor biopsies.
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Cell Culture and Stimulation: Culture the isolated T-cells in appropriate media. For in vitro

validation, cells are stimulated with the therapeutic antibody (e.g., BI-1910) at various

concentrations.

Fixation and Permeabilization: Harvest the cells at desired time points. Fix the cells to

preserve their state and then permeabilize the cell membrane to allow antibodies to access

intracellular proteins like Ki-67.

Staining: Incubate the cells with a fluorescently-labeled antibody specific for Ki-67. Co-

staining with antibodies against T-cell surface markers (e.g., CD4, CD8) is performed to

identify specific T-cell subsets.

Flow Cytometry: Acquire the stained cells on a flow cytometer. The intensity of the

fluorescence from the anti-Ki-67 antibody is proportional to the amount of Ki-67 protein in

each cell.

Data Analysis: Analyze the flow cytometry data to determine the percentage of CD4+ and

CD8+ T-cells that are positive for Ki-67, indicating proliferation. Results are often presented

as a fold change from baseline (pre-treatment).[3]

T-Cell Activation Marker Analysis
This assay quantifies the expression of cell surface proteins that are upregulated upon T-cell

activation, such as 4-1BB (CD137) and PD-1.

Protocol:

Cell Preparation: Isolate PBMCs or TILs as described for the proliferation assay.

Cell Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies targeting

specific cell surface markers, including CD4, CD8, 4-1BB, and PD-1.

Flow Cytometry: Analyze the stained cells using a flow cytometer to identify and quantify the

different T-cell populations and the expression levels of the activation markers.

Data Analysis: Determine the percentage of CD4+ and CD8+ T-cells that express 4-1BB

and/or PD-1. The mean fluorescence intensity (MFI) can also be measured to assess the
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level of marker expression per cell.

Intratumoral CD8+/Treg Ratio Analysis
This analysis, typically performed on tumor biopsies, assesses the balance between cytotoxic

T-cells and immunosuppressive regulatory T-cells within the tumor microenvironment.

Intratumoral CD8+/Treg Ratio Analysis
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Fig. 3: Workflow for Intratumoral CD8+/Treg Ratio Analysis.
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Protocol:

Tissue Preparation: Obtain pre- and post-treatment tumor biopsies. The tissue is fixed,

embedded in paraffin, and thinly sectioned.

Immunohistochemistry (IHC) or Immunofluorescence (IF): Stain the tissue sections with

antibodies specific for CD8 (to identify cytotoxic T-cells) and FOXP3 (a marker for Tregs).

Imaging: Scan the stained slides using a high-resolution microscope to create digital images.

Image Analysis: Use specialized software to identify and count the number of CD8+ and

FOXP3+ cells within defined regions of interest (e.g., tumor nests, stroma).

Ratio Calculation: Calculate the ratio of CD8+ cells to FOXP3+ cells. An increase in this ratio

post-treatment suggests a shift towards a more anti-tumor immune microenvironment.[7]

Conclusion
The functional assays employed in the early clinical development of BI-1910 have provided

crucial validation of its T-cell activating mechanism. The observed expansion of CD4+ and

CD8+ memory T-cells, along with the upregulation of activation markers, directly supports its

intended biological activity as a TNFR2 agonist.[1][3] In comparison, the alternative approach

of BI-1808, a ligand-blocking antibody, demonstrates its effect through the depletion of

regulatory T-cells and a subsequent increase in the CD8+/Treg ratio within the tumor.[7] While

the development of BI-1910 is currently on hold, the data generated underscores the

therapeutic potential of TNFR2 as a target for cancer immunotherapy and provides a valuable

benchmark for the evaluation of future TNFR2 agonists. Further publication of the detailed

quantitative data from these studies will be critical for a more comprehensive comparison and

for guiding the development of next-generation T-cell activating immunotherapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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